1-(5-Methylpyridin-3-yl)butan-1-one
Description
1-(5-Methylpyridin-3-yl)butan-1-one is a ketone derivative featuring a pyridine ring substituted with a methyl group at position 5 and a butan-1-one chain at position 3. Its structure combines the electron-deficient pyridine ring with a lipophilic methyl group, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(5-methylpyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-4-10(12)9-5-8(2)6-11-7-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HSLOCGMNXGFVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Pyridin-3-yl Substituents
The following compounds share the pyridin-3-yl backbone but differ in substituent type, position, and functional groups:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position and Type : The 5-methyl group in the target compound contrasts with the 6-chloro substituent in its analog . Chlorine’s electronegativity increases molecular weight and density compared to methyl, while the hydroxyl group in the hydroxypyridinyl derivative enhances polarity and enzymatic recognition .
- Biological Relevance: The hydroxypyridinyl compound participates in nicotine catabolism via 6-hydroxypseudooxynicotine dehydrogenase, highlighting how substituents like hydroxyl and methylamino groups enable enzyme-substrate interactions .
Heteroaromatic and Aromatic Ketone Derivatives
Other structurally related ketones include:
Table 2: Comparison with Non-Pyridinyl Analogs
Key Observations :
- Core Structure Effects : Replacing pyridine with phenyl (e.g., ) or benzodioxol (e.g., Eutylone ) alters electronic properties and bioactivity. Benzodioxol derivatives like Eutylone exhibit psychoactive effects due to their interaction with neurotransmitter systems, whereas pyridinyl analogs may target different biological pathways.
- Functional Group Influence: The ethylamino group in Eutylone enhances its CNS activity, whereas the hydroxyphenyl group in ’s compound improves solubility and coordination properties for material science applications .
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